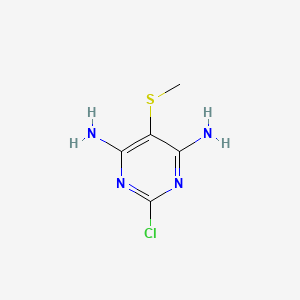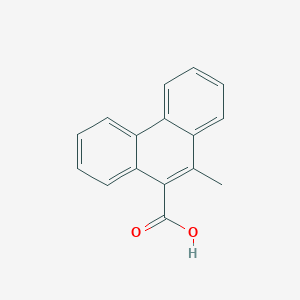
10-Methylphenanthrene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylphenanthrene-9-carboxylic acid is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methyl group at the 10th position and a carboxylic acid group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylphenanthrene-9-carboxylic acid can be achieved through several methods:
Oxidation of 10-Methylphenanthrene: This involves the oxidation of 10-Methylphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce the carboxylic acid group at the 9th position.
Grignard Reaction: Another method involves the reaction of 10-Methylphenanthrene with a Grignard reagent followed by carbonation and subsequent acidification to yield the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied. These methods ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methylphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Electrophiles: Halogens (Br₂, Cl₂), nitronium ion (NO₂⁺).
Major Products Formed:
Oxidation: Quinones, carboxylates.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated phenanthrenes, nitrophenanthrenes.
Applications De Recherche Scientifique
10-Methylphenanthrene-9-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-Methylphenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with a similar structure but lacking the methyl and carboxylic acid groups.
Anthracene: Another PAH with a linear arrangement of three benzene rings, differing in structure and reactivity.
Naphthalene: A simpler PAH with two fused benzene rings, used for comparison in studies of PAH behavior.
Uniqueness: 10-Methylphenanthrene-9-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the phenanthrene backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
65698-59-1 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
10-methylphenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16(17)18/h2-9H,1H3,(H,17,18) |
Clé InChI |
ZKDABOISAFEPOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


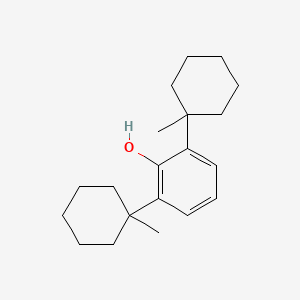

![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
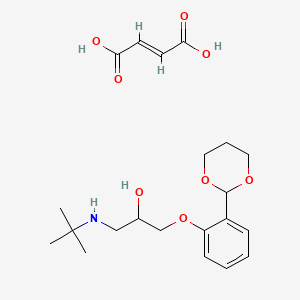


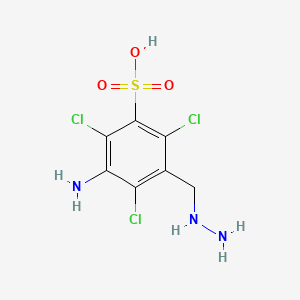
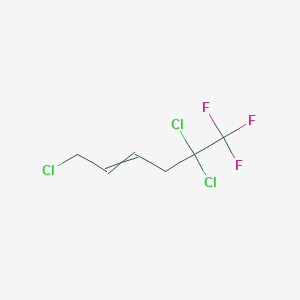
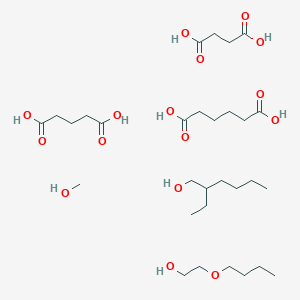

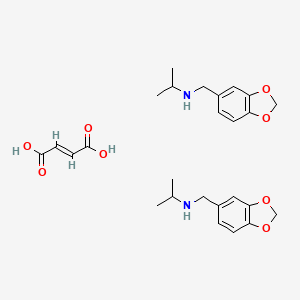
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
